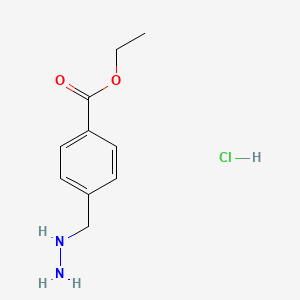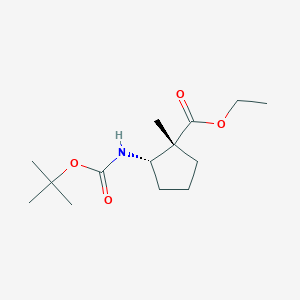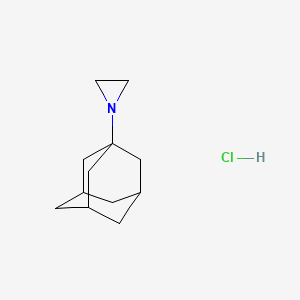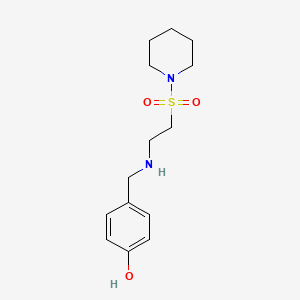
4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol involves multiple steps. One common synthetic route includes the reaction of piperidine with sulfonyl chloride to form piperidin-1-ylsulfonyl chloride. This intermediate is then reacted with 2-aminoethylamine to produce 2-(piperidin-1-ylsulfonyl)ethylamine. Finally, this compound is reacted with 4-hydroxybenzylamine under specific conditions to yield this compound .
Chemical Reactions Analysis
4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol can be compared to other similar compounds, such as:
4-(((2-(Morpholin-1-ylsulfonyl)ethyl)amino)methyl)phenol: This compound has a morpholine ring instead of a piperidine ring, which can affect its chemical properties and reactivity.
4-(((2-(Pyrrolidin-1-ylsulfonyl)ethyl)amino)methyl)phenol: This compound contains a pyrrolidine ring, which also influences its behavior in chemical reactions.
4-(((2-(Azepan-1-ylsulfonyl)ethyl)amino)methyl)phenol: The presence of an azepane ring in this compound can lead to different interactions and applications.
Properties
Molecular Formula |
C14H22N2O3S |
|---|---|
Molecular Weight |
298.40 g/mol |
IUPAC Name |
4-[(2-piperidin-1-ylsulfonylethylamino)methyl]phenol |
InChI |
InChI=1S/C14H22N2O3S/c17-14-6-4-13(5-7-14)12-15-8-11-20(18,19)16-9-2-1-3-10-16/h4-7,15,17H,1-3,8-12H2 |
InChI Key |
AODFPHLMMVNTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCNCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


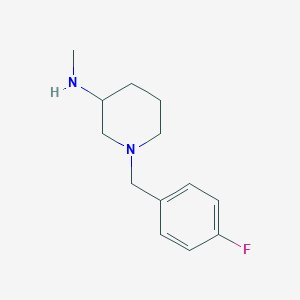
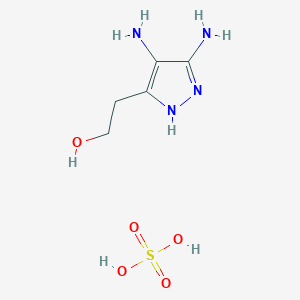
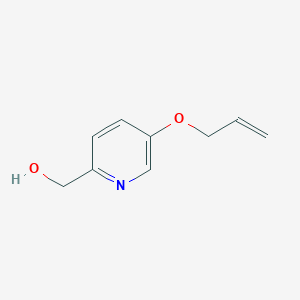
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
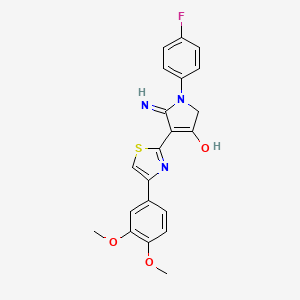
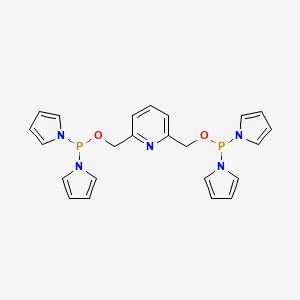
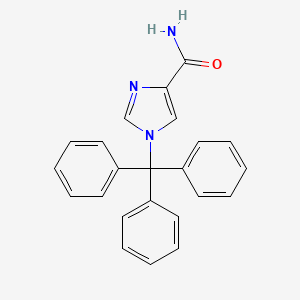
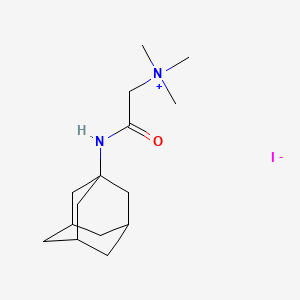
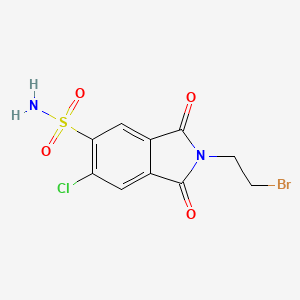
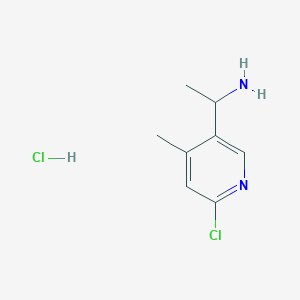
![(1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)](/img/structure/B15197904.png)
